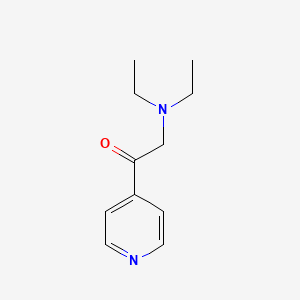

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one

Description

Properties

CAS No. |

250263-32-2 |

|---|---|

Molecular Formula |

C11H16N2O |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

2-(diethylamino)-1-pyridin-4-ylethanone |

InChI |

InChI=1S/C11H16N2O/c1-3-13(4-2)9-11(14)10-5-7-12-8-6-10/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

ZCLNDHLPJYHUKD-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and General Procedures

The primary synthetic strategy involves the condensation of 4-pyridinecarboxaldehyde with diethylamine, followed by reduction or direct formation of the ethanone moiety. The key steps are summarized as follows:

- Starting Materials: 4-pyridinecarboxaldehyde (4-pyridinaldehyde) and diethylamine.

- Reaction Type: Nucleophilic addition of diethylamine to the aldehyde, followed by oxidation or reduction to yield the ketone.

- Solvents: Commonly ethanol or methanol, facilitating reflux conditions.

- Reaction Conditions: Typically reflux at temperatures around 78–85°C (boiling point of ethanol) for several hours (e.g., 3–6 hours) to ensure complete conversion.

- Workup: Cooling the reaction mixture to precipitate the product, followed by filtration and recrystallization for purification.

This procedure is supported by multiple sources that emphasize the importance of controlled temperature and solvent choice for optimizing yield and purity.

Detailed Reaction Mechanism

The reaction proceeds via the formation of an imine intermediate between the aldehyde and the amine, which is then reduced or rearranged to form the ethanone structure with the diethylamino substituent. In some protocols, a reducing agent such as sodium borohydride may be used to convert the imine intermediate directly into the ketone derivative.

Comparative Analysis of Preparation Methods

| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct condensation + reflux | 4-pyridinecarboxaldehyde + diethylamine | Ethanol, reflux 78°C, 4-6 h | 70–85 | Simple, scalable, moderate to high yield |

| Reduction of imine intermediate | Same as above + reducing agent (e.g., NaBH4) | Room temp to reflux, 2-4 h | 75–90 | Higher yield, requires reducing agent |

| Continuous flow synthesis | Same as above | Controlled temp, flow reactor | >85 | Industrial scale, high purity and reproducibility |

Research Data and Characterization

Spectroscopic Data

-

- Molecular ion peaks consistent with the molecular weight of this compound confirm the molecular formula.

-

- Data align with calculated values, supporting compound purity.

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | Not explicitly reported; expected moderate due to alkylamino substitution |

| Solubility | Soluble in organic solvents such as ethanol, methanol, dichloromethane |

| Stability | Stable under normal laboratory conditions; sensitive to strong oxidizing agents |

Notes on Reaction Optimization and Purification

- Reaction Time and Temperature: Optimal reaction times range from 3 to 6 hours at reflux temperature in ethanol to maximize yield without decomposition.

- Solvent Choice: Ethanol is preferred for its polarity and boiling point, but methanol and dichloromethane have also been used depending on scale and equipment.

- Purification: Recrystallization from ethanol-hexane mixtures or chromatographic methods (e.g., silica gel column chromatography with hexane/ethyl acetate) are effective in obtaining high-purity product.

- Yield Considerations: Use of excess diethylamine can drive the reaction forward but requires careful removal during workup.

Summary Table of Key Preparation Methods and Outcomes

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The diethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyridinyl group can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one, highlighting substituent variations and their implications:

Key Observations:

- Electronic Effects : Electron-donating groups (e.g., -N(CH₂CH₃)₂) increase basicity and may enhance interactions with acidic biological targets, while electron-withdrawing groups (e.g., -Cl, -CF₂H) improve electrophilicity for nucleophilic reactions .

- Synthesis Yields : Nickel-catalyzed α-arylation () achieves 93% yield for chloro-methyl derivatives, suggesting scalability for similar compounds . Ruthenium-catalyzed methods () offer versatility for sulfonyl-containing analogs .

- Biological Relevance: N1-acylated indazole derivatives () exhibit cytotoxic activity, implying that the pyridinyl-ethanone scaffold is a viable pharmacophore . Fluorinated analogs () are prioritized in drug development for metabolic stability .

Physicochemical and Pharmacological Data

Melting Points and Solubility:

- 1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one: mp 137.3–138.5°C .

- Indazole derivative (Compound 4): mp 210.4–212.4°C, purified via DCM/MeOH chromatography .

- Inference: Bulky substituents (e.g., indazole rings) increase melting points due to crystallinity, while alkylamino groups (e.g., -N(CH₂CH₃)₂) may reduce melting points by disrupting packing.

Biological Activity

2-(Diethylamino)-1-(pyridin-4-yl)ethan-1-one, a compound belonging to the class of pyridine derivatives, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a diethylamino group attached to a pyridine ring, which is known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown potent effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL , particularly effective against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0048 |

| Compound B | E. coli | 0.0195 |

| Compound C | Bacillus mycoides | 0.0098 |

Antiviral Activity

The antiviral potential of compounds with similar structural motifs has also been documented. For example, a derivative similar to this compound demonstrated selective inhibition of HIV replication with an EC50 value in the range of 3.35 - 10.23 µM across various cell lines . Such findings suggest that this compound may possess similar antiviral properties.

The mechanisms underlying the biological activity of this compound are likely multifaceted:

- Inhibition of Enzymatic Activity : Compounds with a diethylamino group often interact with enzymes involved in microbial metabolism, leading to growth inhibition.

- Membrane Disruption : The lipophilicity associated with diethylamino groups may facilitate membrane penetration, disrupting cellular integrity in pathogens.

Case Studies

Several studies have investigated the biological effects of related compounds:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial efficacy of various pyridine derivatives, including those structurally similar to this compound. Results indicated that modifications on the pyridine ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Antiviral Activity Assessment : Another study focused on evaluating the antiviral properties of pyridine derivatives against HIV. The findings revealed that certain modifications could enhance selectivity and potency against viral strains resistant to standard treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.